[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine
Overview
Description
1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine, also known as CPP-4, is a synthetic compound with potential applications in scientific research. CPP-4 has been studied for its ability to modulate the activity of certain enzymes, receptors, and transporters, as well as its potential therapeutic effects.
Scientific Research Applications
Bone Formation Rate Enhancement : A compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, was discovered through a high-throughput screening campaign aimed at treating bone disorders. This compound showed a dose-dependent increase in the trabecular bone formation rate in animal models, suggesting potential applications in osteoporosis treatment and bone health (Pelletier et al., 2009).
Asymmetric Synthesis : The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, employing (-)-2-cyano-6-phenyloxazolopiperidine, highlights a methodological application in creating chiral building blocks for pharmaceutical compounds. This synthesis pathway could potentially be adapted or serve as an inspiration for the synthesis of related compounds, including [1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine (Froelich et al., 1996).
Anticonvulsant Drug Structure Analysis : Research into the crystal structures of anticonvulsant compounds has provided insights into the structural and electronic properties critical for activity. Such studies are invaluable for the rational design of new therapeutic agents targeting neurological disorders (Georges et al., 1989).
properties
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15/h5,7-8H,1-4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCWZJSDNRMINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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